
Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-4-(Diethylamino)-6,7-Dimethoxychinolin-3-carboxylat ist eine komplexe organische Verbindung mit einem Chinolin-Grundgerüst. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die Diethylamino- und Dimethoxy-Funktionsgruppen umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-4-(Diethylamino)-6,7-Dimethoxychinolin-3-carboxylat beinhaltet typischerweise mehrere Schritte. Eine gängige Methode beginnt mit der Herstellung des Chinolinkerns, gefolgt von der Einführung der Diethylamino- und Dimethoxy-Gruppen. Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
In einer industriellen Umgebung kann die Produktion dieser Verbindung großtechnische Reaktionen unter Verwendung automatisierter Systeme zur Steuerung von Temperatur, Druck und anderen Reaktionsparametern beinhalten. Der Einsatz von kontinuierlichen Strömungsreaktoren und anderen fortschrittlichen Technologien kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the diethylamino and dimethoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-4-(Diethylamino)-6,7-Dimethoxychinolin-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.
Reduktion: Diese Reaktion kann Sauerstoffatome entfernen oder Wasserstoffatome zu der Verbindung hinzufügen.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Chinolinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion gesättigtere Verbindungen erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Ethyl-4-(Diethylamino)-6,7-Dimethoxychinolin-3-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Fähigkeit, mit bestimmten biologischen Zielen zu interagieren.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-4-(Diethylamino)-6,7-Dimethoxychinolin-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Interaktionen können verschiedene biochemische Pfade modulieren, was zu Veränderungen der Zellfunktion führt. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl-4-(Diethylamino)-6,7-Dimethoxychinolin-3-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Ethyl-4-(Dimethylamino)benzoat: Diese Verbindung hat eine ähnliche Struktur, aber es fehlt ihr das Chinolin-Grundgerüst.
4-(Diethylamino)salicylaldehyd: Diese Verbindung enthält eine Diethylamino-Gruppe, hat aber eine andere Kernstruktur.
Die Einzigartigkeit von Ethyl-4-(Diethylamino)-6,7-Dimethoxychinolin-3-carboxylat liegt in seiner spezifischen Kombination von funktionellen Gruppen und seinem Chinolin-Grundgerüst, die ihm einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C18H24N2O4 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-6-20(7-2)17-12-9-15(22-4)16(23-5)10-14(12)19-11-13(17)18(21)24-8-3/h9-11H,6-8H2,1-5H3 |
InChI-Schlüssel |
PXSMMGRKUGGKSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(C=NC2=CC(=C(C=C21)OC)OC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


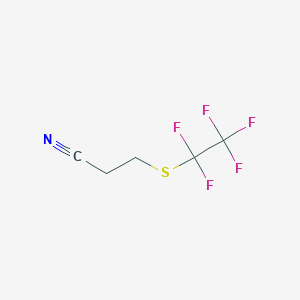

![beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]-](/img/structure/B12116623.png)
![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116635.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B12116638.png)
![(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine](/img/structure/B12116643.png)
![4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12116644.png)
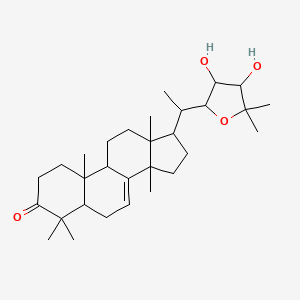
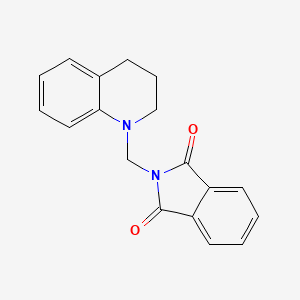
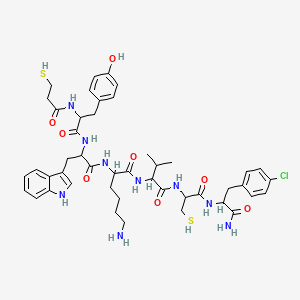
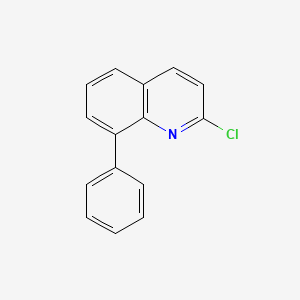
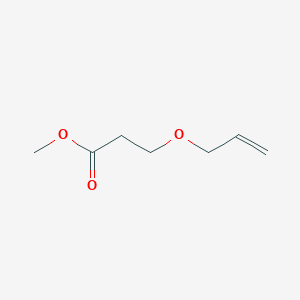
![2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B12116699.png)
![6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12116701.png)
